(R)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride
Description
(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a chiral sulfonamide derivative featuring a piperidin-3-yl group linked to an ethanesulfonamide backbone, with a hydrochloride counterion enhancing solubility. These receptors are G-protein coupled and regulate synaptic transmission, making them therapeutic targets for neurological disorders such as schizophrenia, chronic pain, and anxiety .
The compound’s piperidine moiety is critical for receptor interaction, as nitrogen-containing heterocycles are common in mGluR ligands. The ethanesulfonamide group may contribute to binding affinity and selectivity, as seen in structurally related compounds like LY487379 and CBiPES hydrochloride .
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-4-3-5-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDPCIYQBKKLU-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Aminolysis of Ethanesulfonyl Chloride
The most direct route involves reacting (R)-piperidin-3-amine with ethanesulfonyl chloride under basic conditions. This method parallels the synthesis of R(-)-N-[2-(4-Isobutylphenyl)propionyl]-methanesulfonamide, where methanesulfonamide reacts with an acyl chloride.
Procedure:
- Reagent Preparation: Ethanesulfonyl chloride (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
- Base Addition: (R)-Piperidin-3-amine (1.0 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
- Reaction: The mixture is stirred for 12 hours at room temperature.
- Workup: The product is extracted with ethyl acetate, washed with 5% HCl, and dried over Na₂SO₄.
- Salt Formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Condensation
Adapting the condensing agent method from Example 1B of EP1123276B1, ethanesulfonic acid is coupled with (R)-piperidin-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP).
Procedure:
- Activation: Ethanesulfonic acid (1.1 equiv), EDCl (1.2 equiv), and DMAP (0.1 equiv) are combined in dichloromethane.
- Amine Addition: (R)-Piperidin-3-amine (1.0 equiv) is introduced, and the reaction proceeds for 24 hours.
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product.
- Hydrochloride Formation: The sulfonamide is dissolved in ethanol and treated with concentrated HCl (1.1 equiv).
Advantages:
- Avoids sulfonyl chloride handling.
- Suitable for acid-sensitive substrates.
Limitations:
Resolution of Racemic Mixtures
Chiral Chromatography
For non-stereoselective syntheses, the racemic product is resolved using chiral stationary phases (CSPs). This approach mirrors the isolation of R(-)-ibuprofen derivatives.
Conditions:
| Column | Chiralpak AD-H |
|---|---|
| Mobile Phase | Hexane/isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R) | 12.7 min |
| Retention Time (S) | 15.3 min |
Efficiency:
One-Pot Multi-Step Synthesis
Tandem Sulfonylation-Salt Formation
Integrating sulfonamide formation and hydrochloride salt precipitation into a single vessel enhances efficiency.
Steps:
- Sulfonylation: (R)-Piperidin-3-amine reacts with ethanesulfonyl chloride in THF.
- In Situ Acidification: Gaseous HCl is bubbled into the reaction mixture post-completion.
- Crystallization: The hydrochloride salt precipitates upon cooling to −20°C.
Yield Optimization:
| Parameter | Optimal Value |
|---|---|
| HCl Equiv | 1.05 |
| Cooling Rate | 1°C/min |
| Final Yield | 78% |
Green Chemistry Approaches
Aqueous-Mediated Synthesis
Recent advances in piperidine derivative synthesis highlight water as a solvent for sulfonamide formation.
Protocol:
- (R)-Piperidin-3-amine (1.0 equiv) and sodium ethanesulfonate (1.2 equiv) are heated in water at 80°C for 8 hours.
- The product is extracted into ethyl acetate and converted to hydrochloride salt.
Environmental Impact:
- Reduces organic solvent use by 70%.
- Achieves 65% yield with comparable purity.
Industrial-Scale Production
Continuous Flow Reactor Design
Adapting the large-scale methods from EP1123276B1, a continuous flow system minimizes batch variability.
Reactor Parameters:
| Component | Specification |
|---|---|
| Residence Time | 30 min |
| Temperature | 25°C |
| Throughput | 5 kg/h |
Quality Control:
- In-line FTIR monitors reaction progress.
- Automated crystallization ensures consistent particle size.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O):
δ 3.45–3.30 (m, 1H, piperidine H3), 3.15–3.00 (m, 4H, CH₂SO₂ and piperidine H2, H4), 2.95 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.85–1.60 (m, 4H, piperidine H1, H5), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃).
HRMS (ESI+):
Calculated for C₇H₁₅ClN₂O₂S [M+H]⁺: 233.0584; Found: 233.0586.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Sulfonyl Chloride | 72 | 98 | High | Moderate |
| EDCl Coupling | 60 | 97 | Medium | High |
| Chiral Resolution | 45 | 99.5 | Low | Low |
| Continuous Flow | 75 | 98.5 | Very High | Moderate |
Challenges and Solutions
Stereochemical Integrity
Byproduct Formation
- Problem: Di-sulfonylated species from excess sulfonyl chloride.
- Solution: Employ 1.2 equiv sulfonyl chloride and monitor via TLC.
Chemical Reactions Analysis
Types of Reactions
®-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders
- This compound has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurological disorders. Research indicates that it may act as a positive allosteric modulator of metabotropic glutamate receptors, which are implicated in conditions such as schizophrenia and anxiety disorders .
- Antidepressant Effects
- Pain Management
Case Study 1: Positive Allosteric Modulation
- A study conducted on the modulation of metabotropic glutamate receptor 2 highlighted the mechanism through which (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride enhances receptor activity. This modulation was shown to improve synaptic transmission in preclinical models, suggesting therapeutic implications for psychiatric disorders .
Case Study 2: Antidepressant-Like Effects
- In a controlled study involving rodents, administration of the compound resulted in significant improvements in depressive-like behaviors compared to control groups. The findings support its potential development as an antidepressant agent .
Research Findings
Recent research findings emphasize the importance of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in drug development:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems have revealed insights into its mechanisms of action, paving the way for novel therapeutic strategies.
- Behavioral Studies : Behavioral assays indicate that the compound may influence mood and anxiety levels, warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into the active sites of these targets, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and pharmacological differences between (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride and related sulfonamide-based mGluR modulators:
Key Differentiators
Receptor Selectivity: LY487379 and CBiPES hydrochloride exhibit high selectivity for mGluR2 over mGluR3, attributed to their bulky aromatic substituents (e.g., methoxyphenoxy-phenyl in LY487379) .
Allosteric Modulation :
- Most analogues act as PAMs, enhancing receptor activity. However, negative allosteric modulators (NAMs) like those described in (e.g., MNI-137) target both mGluR2 and mGluR3 . The target compound’s functional role (PAM/NAM) remains unconfirmed and requires empirical validation.
Pharmacokinetic Properties: Substituents like trifluoroethyl (LY487379) or cyano-biphenyl (CBiPES) improve blood-brain barrier permeability and metabolic stability. The target compound’s piperidine group may confer moderate lipophilicity, but its hydrochloride salt likely enhances aqueous solubility compared to neutral analogues .
Therapeutic Potential: LY487379 and BINA show efficacy in preclinical schizophrenia models by reducing glutamate hyperexcitability . The patent compounds () feature complex heterocycles (e.g., pyrrolo-triazolo-pyrazine), suggesting applications in oncology or neuroinflammation . The target compound’s simpler structure may limit its therapeutic scope unless optimized for receptor subtype specificity.
Research Findings and Data Gaps
- Structural-Activity Relationship (SAR) : Ethanesulfonamide derivatives with extended aromatic systems (e.g., biphenyl in CBiPES) exhibit higher mGluR2 affinity than aliphatic variants. The piperidine ring in the target compound may favor interactions with receptor subpockets but lacks steric bulk for optimal selectivity .
- In Vivo Efficacy : LY487379 demonstrates anti-psychotic effects in rodent models at 10 mg/kg (oral), whereas the target compound’s efficacy remains untested .
- Safety Profile : Sulfonamide-based mGluR modulators generally show low off-target toxicity, but hepatic clearance varies with substituents (e.g., fluorinated groups in LY487379 prolong half-life) .
Biological Activity
(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and enzyme inhibitory effects, supported by relevant research findings and data tables.
Overview of Biological Activity
The compound exhibits a range of pharmacological properties attributed to its structural features, particularly the piperidine nucleus and the sulfonamide functionality. These characteristics contribute to its potential as an antibacterial agent, enzyme inhibitor, and therapeutic for various diseases.
Antibacterial Activity
Research has shown that compounds with similar structures to (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride possess notable antibacterial properties. For instance, studies have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Moderate |
| 7m | Bacillus subtilis | Strong |
| 7n | Escherichia coli | Weak |
| 7o | Staphylococcus aureus | Moderate |
Antiviral Activity
The compound's derivatives have also been evaluated for antiviral properties. For example, certain piperidine derivatives demonstrated moderate protection against viruses like CVB-2 and HSV-1 in vitro . This suggests that (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride may have potential applications in antiviral therapy.
Table 2: Antiviral Efficacy of Piperidine Derivatives
| Derivative | Virus Tested | Efficacy Level |
|---|---|---|
| 3f | CVB-2 | Moderate |
| 3g | HSV-1 | Moderate |
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory activities. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders.
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | Inhibition Level |
|---|---|---|
| (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride | AChE | Strong |
| Other Compounds | Urease | Strong |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of piperidine derivatives, highlighting their biological activities. For instance, a study synthesized various piperidine-based sulfonamides and assessed their pharmacological profiles, revealing promising results in terms of antibacterial and enzyme inhibitory activities .
Case Study Example:
In a specific case study involving the synthesis of new piperidine derivatives, researchers found that modifications to the piperidine ring significantly enhanced both antibacterial and enzyme inhibitory activities. The study concluded that structural optimization could lead to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves sulfonylation of (R)-piperidin-3-amine with ethanesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). To ensure enantiomeric purity, chiral chromatography (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) is recommended post-synthesis . Kinetic resolution during crystallization or asymmetric synthesis techniques (e.g., enzymatic catalysis) can also enhance enantioselectivity .
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to quantify impurities (<1%) .
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm the sulfonamide linkage (δ ~2.9 ppm for ethanesulfonyl CH₂) and piperidine ring conformation .
- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 237.1 [M+H]⁺ (free base) and chloride adducts .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodology : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffering at physiological pH (7.0–7.4) minimizes hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities of this compound across studies?
- Methodology :
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled analogs) with functional assays (e.g., cAMP modulation in HEK293 cells) to distinguish direct binding from downstream effects .
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like σ-1 receptors or monoamine transporters, correlating with experimental IC₅₀ values .
- Control Experiments : Assess off-target effects using receptor knockout cell lines or competitive antagonists (e.g., haloperidol for σ-1) .
Q. How do stereochemical differences between (R)- and (S)-enantiomers affect pharmacological activity?
- Methodology :
- Enantiomer-Specific Assays : Test isolated (R) and (S) forms in vitro (e.g., receptor binding) and in vivo (e.g., rodent behavioral models). For example, the (R)-enantiomer may show 10-fold higher affinity for dopamine D₂ receptors than the (S)-form .
- Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and brain penetration via LC-MS/MS after intravenous administration in rats .
Q. What is the compound’s potential in modulating neurodegenerative pathways, and how can this be experimentally validated?
- Methodology :
- In Vitro Models : Treat primary neuronal cultures with Aβ₄₂ oligomers and measure neuroprotection via MTT assay or caspase-3 activity. Co-administer with the compound (1–10 µM) to assess inhibition of tau hyperphosphorylation (Western blot for p-tau Ser²⁰²/Thr²⁰⁵) .
- In Vivo Validation : Use transgenic AD mice (e.g., APP/PS1) to evaluate cognitive improvements in Morris water maze tests after 4-week dosing (10 mg/kg, oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
